molecular formula C17H20N2O B2817294 1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL CAS No. 188879-36-9

1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL

Cat. No.: B2817294
CAS No.: 188879-36-9
M. Wt: 268.36
InChI Key: LDUXAULZICUOCV-UHFFFAOYSA-N
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Description

1-Benzyl-4-(pyridin-3-yl)piperidin-4-ol is a piperidine derivative featuring a benzyl group at the 1-position and a pyridin-3-yl substituent at the 4-position of the piperidine ring, with a hydroxyl group at the 4-carbon.

Key physicochemical properties include:

  • Molecular formula: C₁₇H₂₀N₂O
  • Functional groups: Hydroxyl (-OH), tertiary amine (piperidine), and aromatic rings (benzyl, pyridinyl).
  • Spectroscopic features: Similar piperidine derivatives exhibit distinct FT-IR (e.g., O-H stretch at ~3200–3600 cm⁻¹) and NMR signals (e.g., piperidine protons at δ 1.5–3.5 ppm), as observed in structurally related compounds like 1-benzyl-4-(N-Boc-amino)piperidine .

Properties

IUPAC Name

1-benzyl-4-pyridin-3-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17(16-7-4-10-18-13-16)8-11-19(12-9-17)14-15-5-2-1-3-6-15/h1-7,10,13,20H,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUXAULZICUOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CN=CC=C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with benzyl bromide and pyridine under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-benzyl-4-(pyridin-3-yl)piperidin-4-ol with five analogs, highlighting structural differences, synthesis methods, and key properties:

Compound Name Molecular Formula Substituents (Position 4) Key Features Synthesis Method Reference
This compound C₁₇H₂₀N₂O Pyridin-3-yl, -OH Combines aromatic pyridine with hydroxyl; potential for H-bonding. Not explicitly described in evidence.
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol C₁₈H₂₀FNO 4-Fluorophenyl, -OH Fluorine’s electronegativity enhances polarity; used in CCR-3 antagonist synthesis. Hydrogenation of intermediates with Pd/C .
4-Aminomethyl-1-(2-phenylethyl)piperidin-4-ol C₁₄H₂₂N₂O Aminomethyl, -OH Key intermediate for Fenspiride HCl; greener synthesis using aqueous ammonia. Aqueous ammonia-mediated alkylation .
1-Benzyl-4-(N-Boc-amino)piperidine C₁₇H₂₆N₂O₂ N-Boc-amino Boc-protected amine enhances stability; studied via FT-IR, Raman, and AIM analysis. Boc-protection of piperidine amine .
1-Benzyl-4-(phenylamino)piperidine C₁₈H₂₂N₂ Phenylamino Intermediate in benzylfentanyl synthesis; lacks hydroxyl group. Reductive amination of 1-benzyl-4-piperidone .

Key Comparisons :

The hydroxyl group at position 4 enhances hydrogen-bonding capacity, differentiating it from non-hydroxylated analogs like 1-benzyl-4-(phenylamino)piperidine .

Synthetic Accessibility: The use of aqueous ammonia in synthesizing 4-aminomethyl-1-(2-phenylethyl)piperidin-4-ol highlights a trend toward greener chemistry, contrasting with Pd/C-mediated hydrogenation in fluorophenyl analogs . Boc-protected derivatives require additional steps for deprotection, complicating synthesis compared to the target compound’s simpler hydroxylated structure .

Pharmacological Potential: While 1-benzyl-4-(phenylamino)piperidine is a fentanyl precursor (opioid activity), the pyridin-3-yl and hydroxyl groups in the target compound may favor CNS receptor binding (e.g., dopamine or serotonin receptors) due to aromatic interactions and polarity . Fluorophenyl analogs exhibit CCR-3 antagonist activity, suggesting substituent-dependent biological targeting .

Biological Activity

1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a benzyl group and a pyridine moiety, which contributes to its unique chemical reactivity and biological activity. The hydroxyl group at the 4-position of the piperidine ring enhances its interaction with biological targets.

Biological Activities

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains. The mechanism involves inhibition of bacterial enzyme activity, leading to cell death.
  • Anticancer Properties : Preliminary research suggests that the compound may inhibit the proliferation of cancer cells. It has shown effectiveness against several cell lines, including HeLa and A549, with IC50 values indicating significant antiproliferative activity .
Cell LineIC50 (µM)
HeLa0.058
A5490.035
MDA-MB-2310.021
  • Neurological Effects : There is growing interest in the potential of this compound to treat neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as anxiety and depression .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes involved in disease pathways, thereby inhibiting their activity. For instance, it may act as an inhibitor of certain kinases, which play critical roles in cancer progression.
  • Receptor Modulation : Interaction with neurotransmitter receptors may explain its potential efficacy in treating neurological disorders. The binding affinity and selectivity towards specific receptors can influence its pharmacological profile.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the structure-activity relationships (SAR) that could be applicable to this compound:

  • A study on pyridine derivatives demonstrated that modifications in substituents significantly affect antiproliferative activity against cancer cell lines, suggesting that similar modifications could enhance the efficacy of this compound .
  • Research focusing on piperidine derivatives has shown that the presence of hydroxyl groups can improve biological activity, indicating a potential pathway for optimizing the structure of this compound for better therapeutic outcomes .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
1-Benzyl-4-piperidoneLacks pyridine moietyDifferent reactivity
4-(3-Aminomethyl-phenyl)-piperidineContains aminomethyl groupVarying pharmacological properties

The distinct substitution pattern of this compound imparts unique chemical and biological properties that differentiate it from these analogs.

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